An In-Depth Technical Guide to the Properties of Pentabromophenol (CAS No. 608-71-9)
An In-Depth Technical Guide to the Properties of Pentabromophenol (CAS No. 608-71-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical, toxicological, and biological properties of Pentabromophenol (PBP), a compound of interest in various scientific and industrial fields.
Physicochemical Properties
Pentabromophenol is a brominated aromatic compound with the chemical formula C₆Br₅OH. It presents as a light brown to beige or orange powder.[1] The quantitative physicochemical properties of Pentabromophenol are summarized in the table below, providing a consolidated reference for its fundamental characteristics.
| Property | Value | Source |
| Molecular Weight | 488.59 g/mol | [1] |
| Melting Point | 223-228 °C | [2][3][4][5] |
| Boiling Point | 352.3 °C (Predicted) | [2][3] |
| Water Solubility | Insoluble | [1][2][3][5][6] |
| Vapor Pressure | 3.8 x 10⁻⁷ mmHg at 25 °C (Estimated) | [1] |
| pKa | 4.62 | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.0 | [1] |
| Density | 2.894 g/cm³ | [2][3] |
| Refractive Index | 1.718 | [3][5][7] |
| Flash Point | 166.9 °C | [3][5][7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Pentabromophenol.
| Spectrum Type | Availability | Source |
| ¹H NMR | Available | [1] |
| ¹³C NMR | Available | [1] |
| Mass Spectrum (Electron Ionization) | Available | [8] |
| Infrared (IR) Spectrum | Available | [8] |
Toxicological and Safety Data
Pentabromophenol is classified as toxic and requires careful handling. The available toxicological and safety data are summarized below.
| Parameter | Value | Species | Route | Source |
| LD50 (Lethal Dose, 50%) | ~200 mg/kg | Rat | Oral | [1] |
| LD50 | 300 mg/kg | - | Dermal | [9] |
| LC50 (Lethal Concentration, 50%) | 1.5 mg/L / 4h | - | Inhalation | [9] |
Hazard and Precautionary Statements:
-
Hazard Codes: T (Toxic), N (Dangerous for the environment)[2]
-
Risk Statements: R23/24/25 (Toxic by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R50/53 (Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment)[10]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37 (Wear suitable protective clothing and gloves), S45 (In case of accident or if you feel unwell, seek medical advice immediately), S60 (This material and its container must be disposed of as hazardous waste), S61 (Avoid release to the environment. Refer to special instructions/safety data sheet)[10]
Stability and Reactivity:
-
Incompatible with strong oxidizing agents and strong bases.[2][4][5]
-
When heated to decomposition, it emits toxic fumes of hydrogen bromide.[1]
Experimental Protocols
This section provides detailed methodologies for the determination of key physicochemical properties of solid organic compounds like Pentabromophenol.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry Pentabromophenol powder is finely ground using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Water Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation concentration of Pentabromophenol in water at a given temperature.
Apparatus:
-
Conical flasks with stoppers
-
Constant temperature water bath or shaker
-
Analytical balance
-
Centrifuge
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV, or Gas Chromatography-Mass Spectrometry, GC-MS)
Procedure:
-
Sample Preparation: An excess amount of Pentabromophenol is added to a conical flask containing a known volume of deionized water.
-
Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25 °C). The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the same constant temperature to allow the undissolved solid to settle. A portion of the supernatant is then centrifuged to further remove any suspended particles.
-
Sample Analysis: A known volume of the clear aqueous phase is carefully removed, filtered, and analyzed using a calibrated HPLC-UV or GC-MS method to determine the concentration of dissolved Pentabromophenol. The analysis is performed in triplicate.
Octanol-Water Partition Coefficient (log Kow) Determination (Shake-Flask Method)
Objective: To determine the ratio of the concentration of Pentabromophenol in n-octanol to its concentration in water at equilibrium.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV or GC-MS)
Procedure:
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: A stock solution of Pentabromophenol is prepared in water-saturated n-octanol.
-
Partitioning: A known volume of the Pentabromophenol stock solution is added to a separatory funnel containing a known volume of octanol-saturated water.
-
Equilibration: The separatory funnel is shaken for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. If an emulsion forms, centrifugation may be necessary.
-
Sample Analysis: The concentrations of Pentabromophenol in both the n-octanol and water phases are determined using a suitable analytical method like HPLC-UV or GC-MS. The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The log Kow is then calculated.
Vapor Pressure Determination (Static Method - OECD Guideline 104)
Objective: To measure the saturation pressure of Pentabromophenol vapor in equilibrium with its solid phase at a given temperature.
Apparatus:
-
Vacuum-tight sample vessel with a pressure measuring device (manometer)
-
Constant temperature bath
-
Vacuum pump
Procedure:
-
Sample Introduction: A sample of Pentabromophenol is placed into the sample vessel.
-
Degassing: The sample is thoroughly degassed by repeatedly freezing it, evacuating the vessel with the vacuum pump, and then allowing it to thaw. This removes any dissolved or adsorbed gases.
-
Equilibration: The sample vessel is placed in a constant temperature bath and allowed to reach thermal equilibrium.
-
Pressure Measurement: The pressure inside the vessel is measured with the manometer. The measurement is repeated at several different temperatures to obtain a vapor pressure curve.
pKa Determination (Spectrophotometric Method)
Objective: To determine the acid dissociation constant of the phenolic hydroxyl group of Pentabromophenol.
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Buffer solutions of known pH
Procedure:
-
Stock Solution Preparation: A stock solution of Pentabromophenol is prepared in a suitable organic solvent (e.g., methanol or DMSO) due to its low water solubility.
-
Preparation of Test Solutions: A series of solutions are prepared in volumetric flasks containing buffer solutions of varying known pH values. A small, constant aliquot of the Pentabromophenol stock solution is added to each flask, and the flasks are filled to the mark with the respective buffer solution.
-
Spectrophotometric Measurement: The UV-Vis absorbance spectra of the acidic form (at a very low pH where the compound is fully protonated) and the basic form (at a very high pH where the compound is fully deprotonated) are recorded to determine the wavelengths of maximum absorbance for each species (λ_acid and λ_base).
-
Absorbance Measurements of Buffered Solutions: The absorbance of each buffered solution is measured at both λ_acid and λ_base.
-
Calculation of pKa: The ratio of the concentrations of the deprotonated (A⁻) and protonated (HA) forms in each buffer can be calculated from the absorbance data. The pKa is then determined using the Henderson-Hasselbalch equation: pKa = pH - log([A⁻]/[HA]). A plot of pH versus log([A⁻]/[HA]) will yield a straight line with the pKa as the y-intercept.
Biological Signaling Pathways
Pentabromophenol has been shown to interact with key biological signaling pathways, which is of significant interest in toxicology and drug development.
Inhibition of the TGF-β Signaling Pathway
Pentabromophenol has been identified as an inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway. It exerts this effect by accelerating the degradation of the type II TGF-β receptor (TGFβRII) through a process involving caveolae-mediated endocytosis. This disruption of the TGF-β pathway can have implications for cellular processes such as proliferation, differentiation, and apoptosis.
Caption: Inhibition of the TGF-β signaling pathway by Pentabromophenol.
Induction of Apoptosis in Peripheral Blood Mononuclear Cells (PBMCs)
Pentabromophenol has been demonstrated to induce apoptosis in human peripheral blood mononuclear cells (PBMCs). The primary mechanism involves the mitochondrial (intrinsic) pathway of apoptosis. This process is characterized by the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and eventual cell death.
Caption: Induction of apoptosis in PBMCs by Pentabromophenol via the mitochondrial pathway.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 2. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]
- 3. oecd.org [oecd.org]
- 4. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. edepot.wur.nl [edepot.wur.nl]
